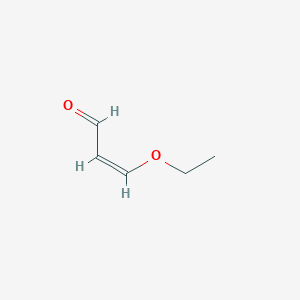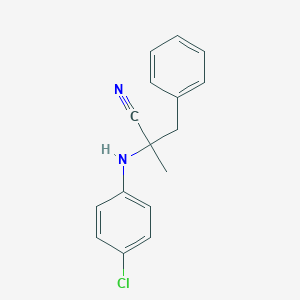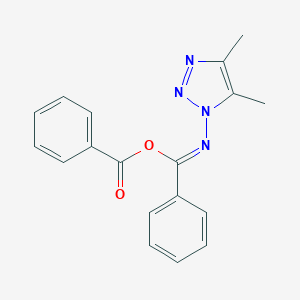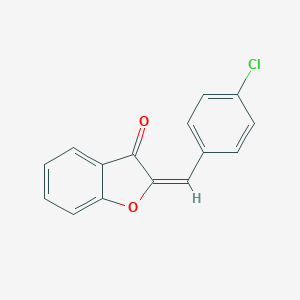![molecular formula C20H24N2S B232261 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine involves the modulation of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, leads to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood, behavior, and physiological responses. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine in lab experiments include its unique mechanism of action, its ability to modulate the activity of various neurotransmitters in the brain, and its potential use in the treatment of various neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its effects on the body.
Zukünftige Richtungen
There are many future directions for the study of 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on other neurotransmitters and its potential use in the treatment of other neurological disorders. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is a unique chemical compound that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various neurological disorders make it a promising candidate for further study and development.
Synthesemethoden
The synthesis of 1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine involves the reaction of 7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-ylamine with methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine has been studied for its potential use in scientific research in various fields such as pharmacology, neurochemistry, and neuroscience. It has been found to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and physiological responses. It has also been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
Molekularformel |
C20H24N2S |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-methyl-4-(2-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H24N2S/c1-15-7-8-17-18(22-11-9-21(2)10-12-22)14-16-5-3-4-6-19(16)23-20(17)13-15/h3-8,13,18H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
ANCXKMUBJDEPRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)



![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)



